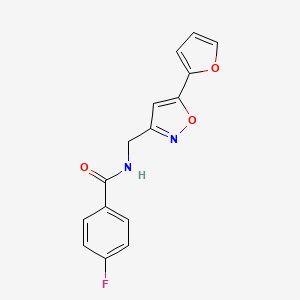

4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O3/c16-11-5-3-10(4-6-11)15(19)17-9-12-8-14(21-18-12)13-2-1-7-20-13/h1-8H,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDUMKILASRQFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cycloaddition reaction between an alkyne and a nitrile oxide.

Introduction of the Furan Ring: The furan ring can be introduced through a variety of methods, including the reaction of a furan derivative with an appropriate electrophile.

Formation of the Benzamide Core: The benzamide core is typically formed by reacting a substituted benzoyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various types of chemical reactions:

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄, NaBH₄

Substitution: Amines, thiols

Major Products Formed

Oxidation: Furanones

Reduction: Isoxazolines

Substitution: Substituted benzamides

Scientific Research Applications

4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Biological Research: It is used as a tool compound in biological studies to investigate the role of specific molecular pathways and targets.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

2-Chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS: 953014-85-2)

- Structure : Differs by having chloro and fluoro substituents at the 2- and 6-positions of the benzamide ring and a 4-methoxyphenyl group on the isoxazole.

- Molecular Weight : 360.8 g/mol.

- Key Difference : The electron-rich methoxy group may enhance metabolic stability compared to the furan substitution in the target compound .

4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

- Structure : Replaces the isoxazole with a 1,3,4-oxadiazole ring and introduces a sulfamoyl group on the benzamide.

- Bioactivity : Demonstrated antifungal activity against Candida albicans by inhibiting thioredoxin reductase .

- Key Difference : The sulfamoyl group and oxadiazole core likely alter target specificity compared to the isoxazole-furan motif .

4-(((5-(3-Chlorophenyl)-isoxazol-3-yl)-formylamino)-methyl)-benzamide

- Structure: Features a formylamino linker and a 3-chlorophenyl substitution on the isoxazole.

- Bioactivity : Identified as a benzamide inhibitor of Mycobacterium tuberculosis α-TRPS (tryptophan synthase) .

- Key Difference: The formylamino group and chlorophenyl substitution may enhance binding to bacterial enzymes compared to the furan-based compound .

Functional Analogues

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

- Structure : Contains a thiadiazole core fused with a pyridine ring and acetyl/methyl substituents.

- Synthesis: Yielded 80% via condensation of enaminones with active methylene compounds .

- Key Difference : The thiadiazole-pyridine hybrid may confer distinct electronic properties and bioactivity compared to isoxazole-furan systems .

3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Structure : Substitutes isoxazole with 1,2,4-oxadiazole and adds a p-tolyl group.

- Key Difference : The oxadiazole’s higher aromaticity and tolyl group could influence pharmacokinetic profiles .

Comparative Data Table

Key Research Findings

Antifungal Activity : Compounds like LMM11 demonstrate that benzamide derivatives with heterocycles (e.g., oxadiazole) and sulfamoyl groups can inhibit fungal thioredoxin reductase .

Antibacterial Potential: The formylamino-isoxazole benzamide in highlights the role of halogenated aryl groups in targeting bacterial enzymes .

Synthetic Flexibility: shows that enaminone-based syntheses can yield diverse benzamide-thiadiazole hybrids in high yields (~80%), suggesting adaptability for modifying the target compound .

Biological Activity

4-Fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 310.3 g/mol

- CAS Number : 946262-63-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including compounds similar to this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

These values indicate that the compound exhibits significant cytotoxicity, particularly against breast and lung cancer cell lines.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cancer cell proliferation and survival pathways. Isoxazole and furan moieties are known to participate in various biochemical interactions, potentially modulating enzyme activity or receptor signaling.

Study on Cardiovascular Effects

A study investigating the effects of a structurally related benzamide derivative demonstrated its ability to reduce infarct area and improve left ventricular pressure in an ischemia-reperfusion injury model. The findings suggested that such compounds could activate M-muscarinic receptors and nitric oxide synthase, leading to cardioprotective effects. Although this study did not directly test this compound, it provides insights into the potential cardiovascular benefits of similar compounds .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The development of synthetic routes for related compounds has been extensively documented, indicating a robust framework for exploring variations that may enhance biological activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide with high purity?

Answer:

The synthesis typically involves coupling a benzoyl chloride derivative with an amine-containing isoxazole-furan intermediate. Key steps include:

- Reagent Selection : Use 4-fluorobenzoyl chloride and a pre-synthesized (5-(furan-2-yl)isoxazol-3-yl)methylamine. Pyridine is often employed as a base to neutralize HCl generated during amide bond formation .

- Reaction Monitoring : Track progress via TLC (e.g., hexane/ethyl acetate systems) to confirm completion (~12–24 hours at room temperature) .

- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from methanol yields high-purity crystals. This method minimizes byproducts like unreacted starting materials .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

Structural confirmation relies on:

- Single-Crystal X-ray Diffraction (XRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., N–H⋯N hydrogen bonds forming centrosymmetric dimers) .

- Spectroscopic Techniques :

Advanced: What computational approaches predict the compound’s reactivity and target interactions?

Answer:

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Model ligand-protein binding (e.g., PFOR enzyme inhibition, as seen in nitazoxanide analogs) by analyzing hydrogen bonding and hydrophobic interactions .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity to guide structural modifications .

Advanced: How do the furan and isoxazole moieties influence biological activity?

Answer:

- Isoxazole : Enhances metabolic stability and participates in hydrogen bonding with target enzymes (e.g., PFOR in anaerobic pathogens) .

- Furan : Contributes to π-π stacking in hydrophobic pockets, improving binding affinity. Substitution at the 2-position of furan may modulate solubility .

- Synergistic Effects : The combined heterocycles increase lipophilicity, enhancing membrane permeability in antimicrobial assays .

Advanced: How can researchers resolve contradictions in reported biological data for analogous compounds?

Answer:

- Assay Standardization : Control variables like bacterial strain (e.g., Clostridium difficile vs. Helicobacter pylori), incubation time, and solvent (DMSO concentration ≤1%) .

- Structural Reanalysis : Verify substituent positions (e.g., fluorine vs. chlorine) via XRD to rule out synthesis errors .

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Basic: What purification strategies are optimal post-synthesis?

Answer:

- Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7 ratio) to separate polar byproducts .

- Recrystallization : Methanol or ethanol at 4°C produces well-defined crystals, improving yield and purity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) validate purity (>95%) for biological testing .

Advanced: What strategies enhance metabolic stability for in vivo studies?

Answer:

- Fluorine Substitution : The 4-fluoro group on benzamide reduces oxidative metabolism by cytochrome P450 enzymes .

- Isoxazole Methylation : Adding methyl groups to the isoxazole ring blocks hydroxylation pathways .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to improve oral bioavailability .

Advanced: How to design pharmacokinetic studies for this compound?

Answer:

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life .

- Plasma Protein Binding : Use ultrafiltration to assess free fraction .

- In Vivo Models : Administer orally to rodents and collect plasma at intervals for LC-MS/MS analysis. Key parameters: Cₘₐₓ, Tₘₐₓ, and AUC .

Basic: What safety precautions are essential during handling?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles during weighing .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal in designated containers .

Advanced: What are the challenges in scaling up synthesis for preclinical trials?

Answer:

- Reaction Optimization : Transition from batch to flow chemistry for exothermic amide coupling .

- Cost-Efficiency : Replace column chromatography with fractional crystallization for large batches .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., pyridine limits ≤200 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.